molecular formula C12H17NO4S B181932 (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid CAS No. 379250-94-9

(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid

Cat. No. B181932
M. Wt: 271.33 g/mol
InChI Key: FAIKALCUIWGIHB-UHFFFAOYSA-N
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Description

The compound is a derivative of benzenesulfonyl chloride, which is an organic compound with the formula C6H5SO2Cl . This compound is a colorless, oily liquid that is soluble in organic solvents .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the appropriate benzene derivative with chlorosulfonic acid to produce the sulfonyl chloride, which can then be further reacted to produce the desired compound .


Molecular Structure Analysis

The molecular structure of this compound would be expected to include a benzene ring substituted with four methyl groups and a sulfonylamino-acetic acid group .


Chemical Reactions Analysis

The chemical reactions of this compound are not well-documented, but it would be expected to undergo reactions typical of sulfonyl chlorides and carboxylic acids .

Scientific Research Applications

  • Diethylcarbamoylating/nitroxylating agents as dual action inhibitors : Compounds structurally related to benzenesulfohydroxamic acids, like (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid, have been studied for their potential as diethylcarbamoylating/nitroxylating agents. These compounds can inhibit yeast aldehyde dehydrogenase (AlDH) and raise blood acetaldehyde levels following ethanol challenge, indicating a potential application in the development of alcohol deterrent agents (Conway et al., 1999).

  • Thromboxane receptor antagonists for myocardial protection : Benzene acetic acid derivatives, including those with sulfonylamino groups, have been explored as thromboxane/endoperoxide receptor antagonists. These compounds have demonstrated the ability to protect the myocardium against ischemia and reperfusion injury, suggesting their utility in cardiac therapeutic applications (Bhat et al., 1989).

  • Inhibitors of matrix metalloproteinase-13 : Research has been conducted on benzenesulfonylamino tetrahydropyran carboxylic acid hydroxyamides as selective inhibitors of matrix metalloproteinase-13, an enzyme involved in various pathological processes. These studies have explored the metabolism, distribution, and excretion of these compounds in animal models, providing a foundation for their potential therapeutic use (Dalvie et al., 2008).

  • Uricosuric diuretics : The synthesis and pharmacological evaluation of acylaryloxyacetic acids, including benzofurancarboxylic acids, have been investigated for their uricosuric and diuretic activities. These studies have led to the identification of compounds with potent activity, demonstrating the potential of such structures in developing new treatments for conditions requiring diuretic and uricosuric effects (Hoffman et al., 1981).

  • Anticonvulsant sulfonamides : Aromatic and heterocyclic sulfonamides, including those with valproyl and other lipophilic moieties, have been synthesized and evaluated for their antiepileptic properties. These compounds have shown high inhibitory potency against carbonic anhydrase isozymes and exhibited strong anticonvulsant properties in animal models, indicating their potential as antiepileptic drugs (Masereel et al., 2002).

properties

IUPAC Name

2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-7-5-8(2)10(4)12(9(7)3)18(16,17)13-6-11(14)15/h5,13H,6H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIKALCUIWGIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352616
Record name (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid

CAS RN

379250-94-9
Record name (2,3,5,6-Tetramethyl-benzenesulfonylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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